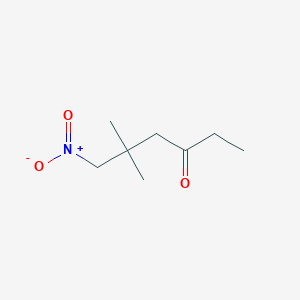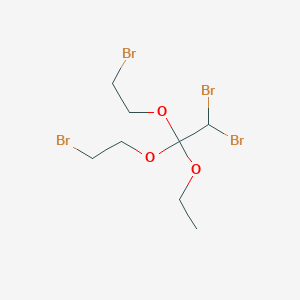
2,2-Dibromo-1,1-bis(2-bromoethoxy)-1-ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1,1-bis(2-bromoethoxy)-1-ethoxyethane is an organic compound that belongs to the class of halogenated ethers. These compounds are characterized by the presence of bromine atoms and ether linkages in their molecular structure. Halogenated ethers are often used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1,1-bis(2-bromoethoxy)-1-ethoxyethane typically involves the bromination of an appropriate precursor. One common method is the bromination of 1,1-bis(2-ethoxyethoxy)ethane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1,1-bis(2-bromoethoxy)-1-ethoxyethane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Biology: Potential use in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1,1-bis(2-bromoethoxy)-1-ethoxyethane involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in electrophilic reactions, while the ether linkages can act as electron-donating groups. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1,1-bis(2-chloroethoxy)-1-ethoxyethane
- 2,2-Dibromo-1,1-bis(2-fluoroethoxy)-1-ethoxyethane
- 2,2-Dibromo-1,1-bis(2-iodoethoxy)-1-ethoxyethane
Uniqueness
2,2-Dibromo-1,1-bis(2-bromoethoxy)-1-ethoxyethane is unique due to its specific combination of bromine atoms and ether linkages, which confer distinct chemical properties. Compared to similar compounds with different halogen atoms, it may exhibit different reactivity, stability, and applications.
Properties
CAS No. |
62189-84-8 |
|---|---|
Molecular Formula |
C8H14Br4O3 |
Molecular Weight |
477.81 g/mol |
IUPAC Name |
2,2-dibromo-1,1-bis(2-bromoethoxy)-1-ethoxyethane |
InChI |
InChI=1S/C8H14Br4O3/c1-2-13-8(7(11)12,14-5-3-9)15-6-4-10/h7H,2-6H2,1H3 |
InChI Key |
QQEPTMXYXCHRJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(Br)Br)(OCCBr)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14548130.png)

![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)
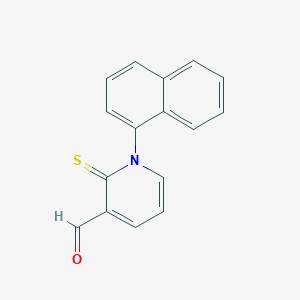

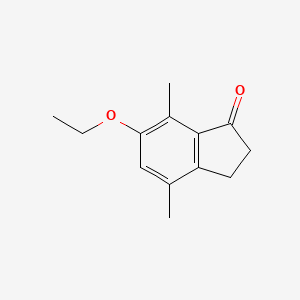

![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
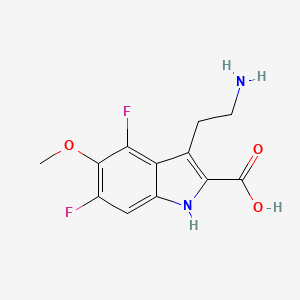
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
